3-bromo-5-[(methylamino)methyl]phenol 3-bromo-5-[(methylamino)methyl]phenol
Brand Name: Vulcanchem
CAS No.: 1521744-60-4
VCID: VC12022713
InChI: InChI=1S/C8H10BrNO/c1-10-5-6-2-7(9)4-8(11)3-6/h2-4,10-11H,5H2,1H3
SMILES: CNCC1=CC(=CC(=C1)Br)O
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol

3-bromo-5-[(methylamino)methyl]phenol

CAS No.: 1521744-60-4

Cat. No.: VC12022713

Molecular Formula: C8H10BrNO

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-5-[(methylamino)methyl]phenol - 1521744-60-4

Specification

CAS No. 1521744-60-4
Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
IUPAC Name 3-bromo-5-(methylaminomethyl)phenol
Standard InChI InChI=1S/C8H10BrNO/c1-10-5-6-2-7(9)4-8(11)3-6/h2-4,10-11H,5H2,1H3
Standard InChI Key KEMGMUUENMCZRC-UHFFFAOYSA-N
SMILES CNCC1=CC(=CC(=C1)Br)O
Canonical SMILES CNCC1=CC(=CC(=C1)Br)O

Introduction

3-Bromo-5-[(methylamino)methyl]phenol is a complex organic compound with a molecular formula of C₈H₁₀BrNO. It consists of 10 hydrogen atoms, 8 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 bromine atom . This compound is of interest in various chemical and biological studies due to its unique structure and potential applications.

Synthesis and Characterization

The synthesis of 3-bromo-5-[(methylamino)methyl]phenol typically involves multi-step reactions starting from simpler phenolic compounds. The process may include bromination, amination, and alkylation steps. Characterization of this compound can be achieved through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological and Chemical Applications

While specific biological activities of 3-bromo-5-[(methylamino)methyl]phenol are not extensively documented, compounds with similar structures have shown potential in various biological applications. For instance, phenolic compounds are known for their antioxidant properties, and the presence of an amino group can enhance interactions with biological molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator